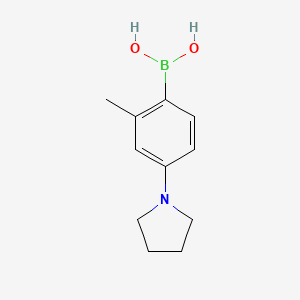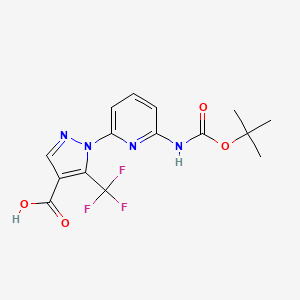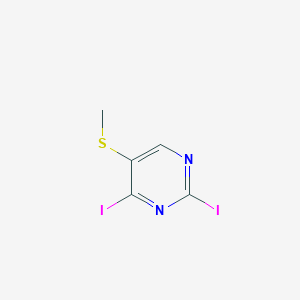
Cumyl-inaca
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Cumyl-inaca can be synthesized through various synthetic routes. One common method involves the reaction of 1H-indazole-3-carboxylic acid with 1-methyl-1-phenylethylamine under specific conditions to form the desired carboxamide . The reaction typically requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Cumyl-inaca undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives .
Scientific Research Applications
Cumyl-inaca has several scientific research applications, including:
Mechanism of Action
Cumyl-inaca exerts its effects by acting as an agonist at cannabinoid receptors, specifically CB1 and CB2 receptors . It binds to these receptors with high affinity, leading to the activation of intracellular signaling pathways that mediate its psychoactive and physiological effects . The activation of CB1 receptors in the brain is primarily responsible for its psychoactive effects, while CB2 receptor activation is associated with its immunomodulatory and anti-inflammatory properties .
Comparison with Similar Compounds
Cumyl-inaca is similar to other synthetic cannabinoids such as:
Cumyl-pinaca: Another synthetic cannabinoid with a similar structure but different functional groups.
5F-Cumyl-pinaca: A fluorinated analog of cumyl-pinaca with enhanced potency and different pharmacological properties.
Cumyl-thpinaca: A thiophene analog with distinct chemical and biological characteristics.
Compared to these compounds, this compound is unique due to its specific chemical structure and the resulting pharmacological profile .
Properties
Molecular Formula |
C17H17N3O |
|---|---|
Molecular Weight |
279.34 g/mol |
IUPAC Name |
N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C17H17N3O/c1-17(2,12-8-4-3-5-9-12)18-16(21)15-13-10-6-7-11-14(13)19-20-15/h3-11H,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
COOPWWXIRLDJCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[8-(3-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14078510.png)



![1-(2,5-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078537.png)



![2-Piperidinone,1-[(6S,7S)-6,7-dihydro-6-hydroxy-5,5-dimethyl-2-nitro-5H-thieno[3,2-b]pyran-7-yl]-](/img/structure/B14078559.png)


![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)

